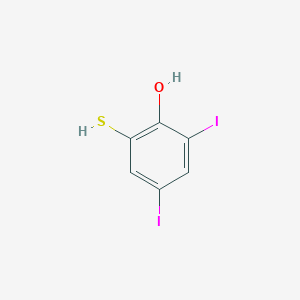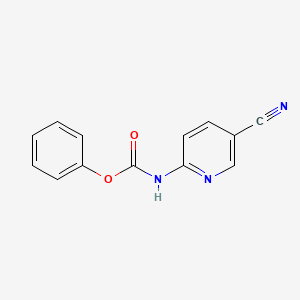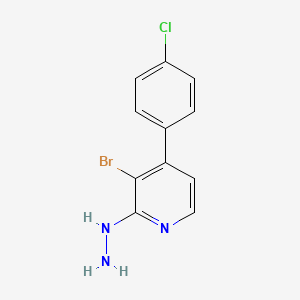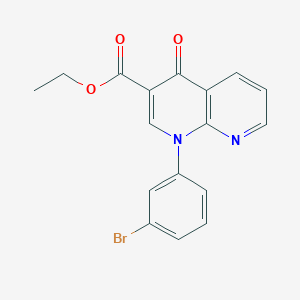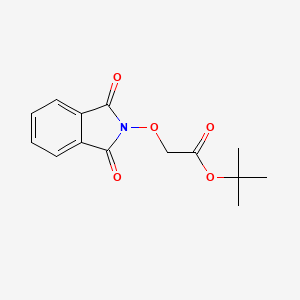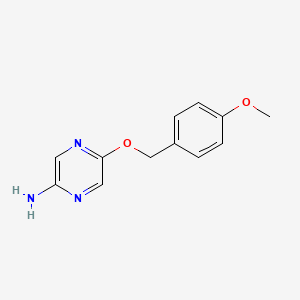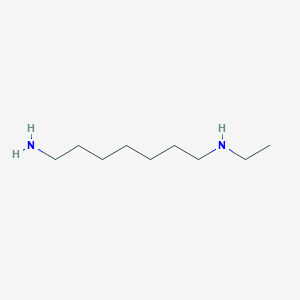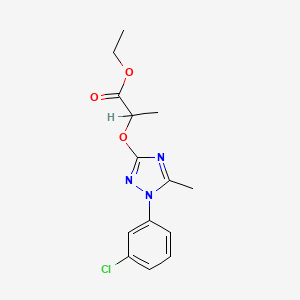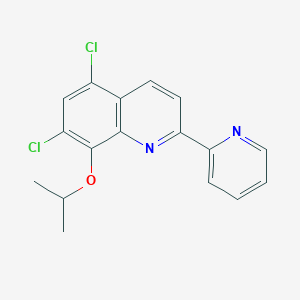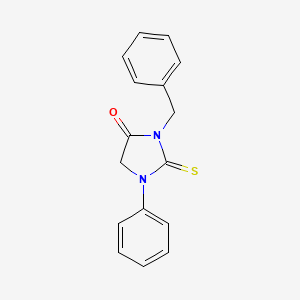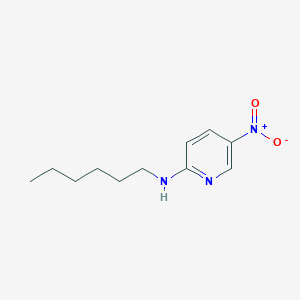
2-n-Hexylamino-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-n-Hexylamino-5-nitropyridine is an organic compound belonging to the class of pyridines It features a hexylamino group at the second position and a nitro group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Hexylamino-5-nitropyridine typically involves the nitration of 2-amino-5-nitropyridine followed by alkylation with hexylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring. The subsequent alkylation step involves the reaction of the nitrated pyridine with hexylamine in the presence of a suitable base, such as sodium hydroxide, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(Hexylamino)-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-n-Hexylamino-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-n-Hexylamino-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the hexylamino group can form hydrogen bonds or hydrophobic interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-Amino-5-nitropyridine: Lacks the hexylamino group, making it less hydrophobic and potentially less bioactive.
2-(Hexylamino)-3-nitropyridine: Similar structure but with the nitro group at a different position, which can affect its reactivity and biological activity.
2-(Hexylamino)-5-chloropyridine: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: 2-n-Hexylamino-5-nitropyridine is unique due to the presence of both the hexylamino and nitro groups at specific positions on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
N-hexyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-4-5-8-12-11-7-6-10(9-13-11)14(15)16/h6-7,9H,2-5,8H2,1H3,(H,12,13) |
InChIキー |
CUYUTHVWTRCVPY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

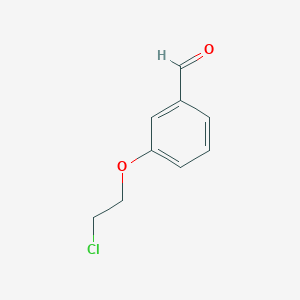
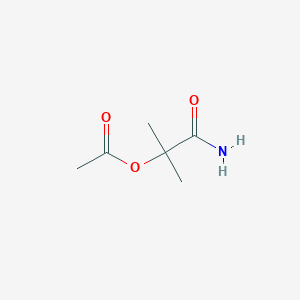
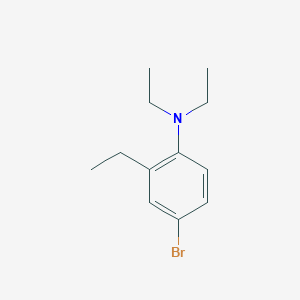
![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine](/img/structure/B8693956.png)
